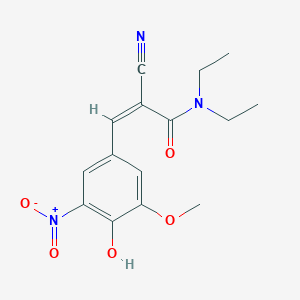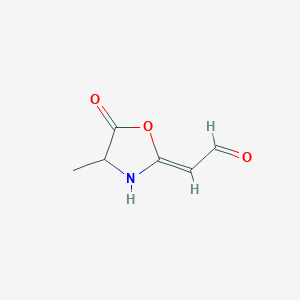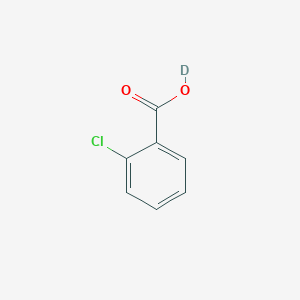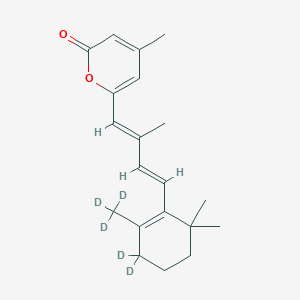
Mono(3-hydroxybutyl)phthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mono(3-hydroxybutyl)phthalate is a metabolite of dibutyl phthalate, a commonly used plasticizer in consumer products . This compound has garnered attention due to its potential health effects and its presence in various environmental and biological samples.
作用机制
Target of Action
Mono(3-hydroxybutyl)phthalate is a metabolite of Dibutyl phthalate (DBP), which is widely used in consumer products . It primarily targets the endocrine system, affecting the hormone balance of the organism . It can alter the development and function of hormone-dependent structures within the nervous system .
Mode of Action
This compound interacts with hormone synthesis, transport, and metabolism . It interferes with nuclear receptors in various neural structures involved in controlling brain functions . This interference can lead to the onset of neurological disorders at the intracellular level .
Biochemical Pathways
The compound dysregulates the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . This dysregulation can affect various biochemical pathways and their downstream effects, leading to neurological disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior .
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of this compound’s action can induce neurological disorders . Studies have reported an inverse association between child motor development and maternal concentrations of mono-hydroxy-n-butyl phthalate .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of certain cleaning and personal care products, diet, and even ice cream consumption have been associated with increased exposure to phthalates . Additionally, the compound’s action can be influenced by sociodemographic characteristics and drinking water sources .
生化分析
Biochemical Properties
Mono(3-hydroxybutyl)phthalate plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
Phthalates, the group of chemicals that this compound belongs to, have been associated with disruptions in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that phthalates can interfere with nuclear receptors in various neural structures involved in controlling brain functions
Temporal Effects in Laboratory Settings
It is known that phthalate metabolites can present cytotoxic dose-response effects .
Dosage Effects in Animal Models
It is known that phthalates can induce neurological disorders .
Metabolic Pathways
It is known that phthalates can dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis .
Transport and Distribution
It is known that phthalates can alter the development and function of hormone-dependent structures within the nervous system .
Subcellular Localization
It is known that phthalates can interfere with nuclear receptors in various neural structures .
准备方法
Mono(3-hydroxybutyl)phthalate can be synthesized through the hydrolysis of dibutyl phthalate. The reaction typically involves the use of a strong acid or base to catalyze the hydrolysis process. Industrial production methods may involve the use of high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Mono(3-hydroxybutyl)phthalate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
科学研究应用
Mono(3-hydroxybutyl)phthalate is used in various scientific research applications:
Chemistry: It is studied for its chemical properties and reactions.
Biology: Research focuses on its biological effects and metabolism.
Medicine: It is investigated for its potential health impacts, particularly as an endocrine disruptor.
Industry: It is used as a reference material in the testing of consumer products for phthalate content
相似化合物的比较
Mono(3-hydroxybutyl)phthalate is similar to other phthalate metabolites such as mono(2-ethylhexyl)phthalate and mono-n-butyl phthalate. it is unique in its specific metabolic pathway and the particular health effects it may induce. Similar compounds include:
- Mono(2-ethylhexyl)phthalate
- Mono-n-butyl phthalate
- Mono(3-carboxypropyl)phthalate .
属性
CAS 编号 |
57074-43-8 |
|---|---|
分子式 |
C₁₂H₁₄O₅ |
分子量 |
238.24 |
同义词 |
1,2-Benzenedicarboxylic Acid 1-(3-Hydroxybutyl)ester; _x000B_1,2-Benzenedicarboxylic Acid Mono(3-hydroxybutyl)ester; MHBP; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1R,3S)-3-[4-(2-methyloctan-2-yl)-2-phenylmethoxyphenyl]cyclohexan-1-ol](/img/structure/B1147286.png)

